molecular formula C12H7N3O2S B14578895 6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole CAS No. 61352-25-8

6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole

Cat. No.: B14578895
CAS No.: 61352-25-8
M. Wt: 257.27 g/mol
InChI Key: COTUNQYBOWOYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core with a nitro group at the 6-position and a pyridinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 3-nitropyridine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization and formation of the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic medium.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 6-Amino-2-(pyridin-3-yl)-1,3-benzothiazole.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1,3-benzothiazole: Lacks the nitro group, which may result in different reactivity and bioactivity.

    6-Amino-2-(pyridin-3-yl)-1,3-benzothiazole: The amino group can lead to different chemical properties and biological activities compared to the nitro group.

    2-(Pyridin-2-yl)-1,3-benzothiazole: The position of the pyridinyl group can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-nitro-2-pyridin-3-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S/c16-15(17)9-3-4-10-11(6-9)18-12(14-10)8-2-1-5-13-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUNQYBOWOYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615239
Record name 6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61352-25-8
Record name 6-Nitro-2-(pyridin-3-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.